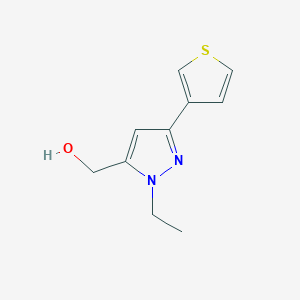
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, also known as ETPM, is a pyrazole compound that has been studied for its potential applications in the fields of scientific research, drug synthesis, and biochemistry. The compound has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments. In
Scientific Research Applications
Antimicrobial Activity
Studies on pyrazole derivatives, including those with thiophene moieties, have demonstrated significant antimicrobial properties. For example, compounds synthesized from substituted pyrazoles have been evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents. This suggests that similar compounds, such as "(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol," could have applications in developing new antimicrobial drugs or materials with antimicrobial properties (Ashok et al., 2017).
Synthesis Methodologies
Research into the synthesis of pyrazole and thiophene derivatives often focuses on developing efficient, environmentally friendly methods. For instance, solvent-free microwave-assisted synthesis has been employed to produce substituted phenyl methanones, highlighting a move towards greener synthesis approaches. This aligns with a potential interest in exploring sustainable synthesis methods for compounds including "(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol" (Khan et al., 2015).
Material Science and Fluorescent Compounds
Pyrazole derivatives have been explored for their optical properties, including fluorescent compounds for potential applications in sensors, organic light-emitting diodes (OLEDs), and other photonic devices. The design and synthesis of fluorescent compounds with specific moieties can lead to materials with unique optical characteristics suitable for various technological applications (Zheng et al., 2011).
Mechanism of Action
In terms of biological activity, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is a 2,3,4-trisubstituent thiophene .
properties
IUPAC Name |
(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-12-9(6-13)5-10(11-12)8-3-4-14-7-8/h3-5,7,13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDGOEHHRFIROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




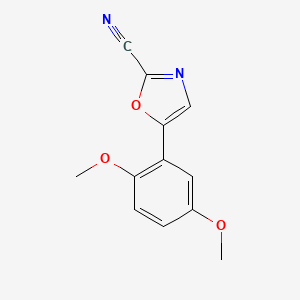

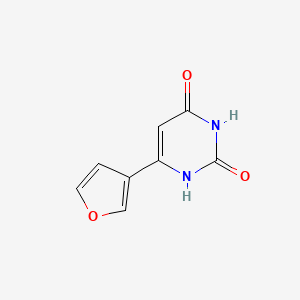
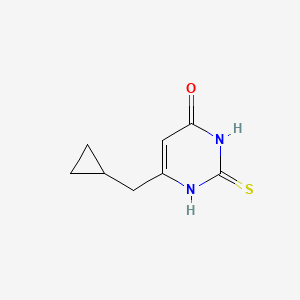



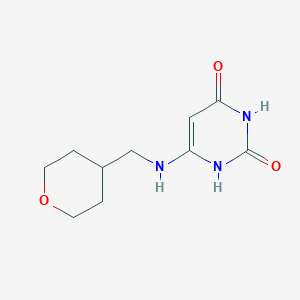
![1-(1-hydroxybutan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481467.png)
![1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481468.png)


